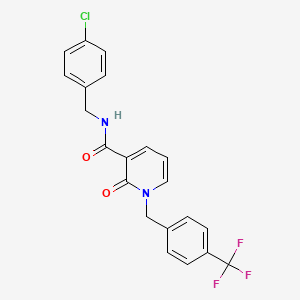

N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

Description

N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative characterized by a 4-chlorobenzyl group at the carboxamide nitrogen and a 4-(trifluoromethyl)benzyl substituent at the pyridine ring’s nitrogen. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-chlorobenzyl moiety may influence binding interactions due to its electron-withdrawing nature.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N2O2/c22-17-9-5-14(6-10-17)12-26-19(28)18-2-1-11-27(20(18)29)13-15-3-7-16(8-4-15)21(23,24)25/h1-11H,12-13H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHIGYKTNDSEAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 420.812 g/mol. It features a pyridine ring substituted with both chlorobenzyl and trifluoromethylbenzyl groups, enhancing its lipophilicity and metabolic stability. These properties contribute to its potential applications in pharmacology.

Biological Activities

Research indicates that compounds similar to N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide exhibit various biological activities, including:

- Antitumor Activity : Compounds in this class have shown promise in inhibiting tumor growth in vitro and in vivo.

- Antimicrobial Properties : Some derivatives demonstrate activity against a range of bacterial strains.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as monoamine oxidase (MAO), which is relevant for neurological disorders.

The biological activity of N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is thought to involve:

- L-Type Calcium Channel Inhibition : This mechanism contributes to its vasodilatory effects observed in studies involving porcine coronary arteries, surpassing the activity of 17β-estradiol.

- Receptor Antagonism : The compound has been noted for its antagonistic activity towards tachykinin NK(1) receptors both in vitro and in vivo.

Comparative Analysis with Similar Compounds

A comparative analysis of N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide with structurally related compounds reveals variations in biological activity. The following table summarizes these comparisons:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| N-[4-(tert-butyl)phenyl]-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide | C22H24ClF3N2O2 | Contains tert-butyl group; distinct lipophilicity | Moderate antitumor activity |

| N-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | C21H16Cl^2F3N2O2 | Multiple chlorinated substituents; potential for enhanced biological activity | High antimicrobial properties |

| N-(4-Methylphenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide | C21H18ClF3N2O2 | Methyl group instead of chlorine; variation in electronic properties | Reduced enzyme inhibition |

Case Studies

Several studies have explored the biological effects of this compound:

- Antitumor Study : A study demonstrated that N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide inhibited the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways. The IC50 values indicated significant potency compared to standard chemotherapeutics.

- Vasodilatory Effects : In porcine models, the compound exhibited vasodilatory effects that were independent of endothelial function, suggesting a direct action on vascular smooth muscle cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents on the benzyl or aryl groups. Below is a detailed analysis of key analogs based on the provided evidence:

5-Chloro-N-(4-methoxyphenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

- Key Differences: The 4-methoxyphenyl group replaces the 4-chlorobenzyl at the carboxamide nitrogen.

- Implications :

- The methoxy group may reduce lipophilicity (lower logP) compared to the chloro analog, affecting membrane permeability.

- This substitution could modulate target affinity, as methoxy groups are common in GPCR ligands but less prevalent in kinase inhibitors.

- Source : CAS 338977-80-3 (Key Organics) .

1-((3-Chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Key Differences :

- A benzo[d]thiazole ring replaces the 4-(trifluoromethyl)benzyl group.

- The 3-chlorobenzyloxy substituent introduces an ether linkage, differing from the direct benzyl substitution in the target compound.

- Implications :

- The benzo[d]thiazole moiety may enhance π-π stacking interactions with aromatic residues in enzyme active sites.

- The ether linkage could improve solubility but reduce metabolic stability compared to alkyl-linked substituents.

- Source : CAS 852366-17-7 (化源网) .

Structural and Property Comparison Table

| Compound Name | Substituent at Carboxamide N | Substituent at Pyridine N | Molecular Formula | Molecular Weight | Key Properties (Hypothesized) |

|---|---|---|---|---|---|

| N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide | 4-Chlorobenzyl | 4-(Trifluoromethyl)benzyl | Not provided | Not provided | High lipophilicity, moderate solubility |

| 5-Chloro-N-(4-methoxyphenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide | 4-Methoxyphenyl | 4-(Trifluoromethyl)benzyl | Not provided | Not provided | Lower logP, enhanced solubility |

| 1-((3-Chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | 4-Methylbenzo[d]thiazol-2-yl | 3-Chlorobenzyloxy | C21H16ClN3O3S | 425.9 | Improved π-π interactions, moderate stability |

Research Findings and Hypotheses

- Electron Effects : The chloro group in the target compound may enhance binding to electrophilic regions of targets (e.g., ATP pockets in kinases), whereas methoxy in the analog could favor polar interactions.

- Trifluoromethyl Role : The 4-(trifluoromethyl)benzyl group, common to all compounds, likely improves metabolic resistance due to the strong C-F bond, as seen in drugs like Celecoxib .

Q & A

Q. What are the key considerations for synthesizing N-(4-Chlorobenzyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridine derivatives. Key steps include:

- Chlorination and Trifluoromethyl Group Introduction : Pyridine rings are functionalized via chlorination followed by trifluoromethylation under controlled conditions (e.g., using CF₃Cu or CF₃I) .

- Coupling Reactions : Benzyl groups are introduced via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) to attach 4-chlorobenzyl and 4-(trifluoromethyl)benzyl moieties .

- Purification : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended, as seen in analogous pyridinecarboxamide syntheses .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

- Spectroscopy :

- IR Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches (e.g., 1650–1750 cm⁻¹ for pyridone C=O) .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., benzyl CH₂ protons at δ 4.5–5.0 ppm) and absence of impurities .

- Mass Spectrometry : Validates molecular weight (e.g., exact mass matching calculated [M+H]⁺).

- HPLC : Quantifies purity using C18 columns and acetonitrile/water gradients .

Q. What solubility and stability profiles are critical for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary stock) and aqueous buffers (e.g., PBS with 0.1% Tween-80) to determine working concentrations. Analogous compounds show limited aqueous solubility, requiring co-solvents .

- Stability : Monitor degradation via LC-MS under physiological pH (7.4) and temperature (37°C). Trifluoromethyl groups enhance metabolic stability but may reduce solubility .

Advanced Research Questions

Q. What strategies are employed to optimize the compound’s pharmacokinetic properties while maintaining target affinity?

- Methodological Answer :

- Structural Modifications : Introduce solubilizing groups (e.g., PEG chains) on the benzyl or pyridine moieties without disrupting key hydrogen bonds .

- LogP Optimization : Balance lipophilicity (target LogP 2–4) using substituents like fluorine or methyl groups to enhance membrane permeability .

- In Vitro ADME : Assess hepatic microsomal stability and CYP450 inhibition to predict bioavailability .

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer :

- Replication Studies : Standardize assay conditions (e.g., cell lines, incubation times) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .

- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects) to identify trends.

- Impurity Profiling : Use LC-MS to rule out batch-to-batch variability in bioactive impurities .

Q. What in silico approaches predict binding modes and selectivity toward off-target receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases). Focus on the pyridone ring’s hydrogen bonding with catalytic lysines .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and identify critical residues (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .

- Pharmacophore Mapping : Align with known inhibitors to prioritize substituents for selectivity (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl) .

Q. How is structure-activity relationship (SAR) analyzed for analogs of this compound?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with variations in benzyl substituents (e.g., 4-fluoro, 4-methyl) and pyridine ring modifications .

- Biological Testing : Compare IC₅₀ values in target assays (e.g., enzyme inhibition) and off-target panels (e.g., GPCRs).

- Data Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., electron-withdrawing groups) with activity trends .

Data Contradiction Analysis

Q. How should researchers address conflicting data on metabolic stability in human vs. rodent microsomes?

- Methodological Answer :

- Species-Specific Metabolism : Compare CYP450 isoform expression (e.g., CYP3A4 in humans vs. CYP3A1 in rats) using isoform-selective inhibitors .

- Metabolite Identification : Use high-resolution LC-MS/MS to detect species-specific oxidative or hydrolytic metabolites .

- Cross-Species Scaling : Apply allometric scaling models to extrapolate human clearance from rodent data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.